3-(4-Fluorophenyl)-1H-1,2,4-triazole
CAS No.: 95728-10-2
Cat. No.: VC7068916
Molecular Formula: C8H6FN3
Molecular Weight: 163.155
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 95728-10-2 |
---|---|
Molecular Formula | C8H6FN3 |
Molecular Weight | 163.155 |
IUPAC Name | 5-(4-fluorophenyl)-1H-1,2,4-triazole |
Standard InChI | InChI=1S/C8H6FN3/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) |
Standard InChI Key | KAOVZVORXFZEJJ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=NC=NN2)F |
Introduction
Structural and Molecular Features
Chemical Identity
3-(4-Fluorophenyl)-1H-1,2,4-triazole (molecular formula: C₈H₆FN₃) consists of a five-membered 1,2,4-triazole ring with three nitrogen atoms at positions 1, 2, and 4. The 4-fluorophenyl group is attached to the third carbon of the triazole ring. The fluorine atom at the para position of the phenyl group enhances electronegativity, influencing the compound’s electronic distribution and intermolecular interactions .
Key Structural Attributes:
-
Triazole Ring: Exhibits aromaticity due to delocalized π-electrons, with nitrogen atoms contributing to hydrogen bonding and coordination chemistry.
-
4-Fluorophenyl Substituent: Introduces steric and electronic effects, modulating solubility and target binding affinity.
-
Tautomerism: The 1H-1,2,4-triazole exists in equilibrium between 1H and 4H tautomeric forms, though the 1H form is typically predominant in solid states .
Synthesis and Optimization
Comparative Yields and Conditions:
Precursor | Reagent | Yield (%) | Melting Point (°C) |
---|---|---|---|
4-Fluorobenzoic hydrazide | Methyl isothiocyanate | 65–75 | 210–215 |
4-Fluorobenzoic hydrazide | Phenyl isothiocyanate | 50–60 | 225–230 |
Data extrapolated from methods in and.
Microwave-Assisted Synthesis
Modern techniques like microwave irradiation reduce reaction times significantly. For instance, a 30-minute microwave cycle at 100°C can achieve comparable yields to conventional 4-hour reflux.
Physicochemical Characterization
Spectral Data
-
FTIR (cm⁻¹):
-
¹H NMR (DMSO-d₆, δ ppm):
-
Triazole protons: 8.2–8.5 (s, 1H).
-
Aromatic protons (4-fluorophenyl): 7.6–7.9 (m, 2H), 7.1–7.3 (m, 2H).
-
-
Mass Spectrometry:
-
Molecular ion peak: m/z 163.06 (C₈H₆FN₃⁺).
-
Thermal and Solubility Properties
-
Solubility:
-
Polar solvents: Moderate in ethanol, DMSO.
-
Non-polar solvents: Insoluble in hexane.
-
Pharmacological Activities
Antifungal Activity
Triazoles inhibit fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. Fluorophenyl analogs enhance membrane penetration due to increased lipophilicity .
Inhibitory Concentrations (Analog Compounds):
Compound | Candida albicans MIC (μg/mL) | Aspergillus fumigatus MIC (μg/mL) |
---|---|---|
Fluconazole | 1.0 | 2.5 |
3-(4-Fluorophenyl)-1H-1,2,4-triazole (Analog) | 4.2 | 8.7 |
Structure-Activity Relationship (SAR)
-
4-Fluorophenyl Group:
-
Electron-Withdrawing Effect: Stabilizes charge transfer complexes with target enzymes.
-
Lipophilicity: LogP ~2.1 (predicted), favoring blood-brain barrier penetration.
-
-
Triazole Core:
-
Hydrogen bonding with catalytic residues (e.g., CYP51 heme iron).
-
Applications and Future Directions
-
Pharmaceuticals: Lead compound for antifungal and anticancer agents.
-
Agrochemicals: Potential fungicide for crop protection.
-
Material Science: Ligand for metal-organic frameworks (MOFs) due to nitrogen-rich structure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume